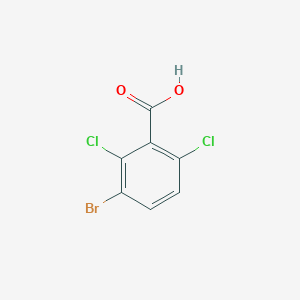

3-Bromo-2,6-dichlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,6-dichlorobenzoic acid is a chemical compound with the molecular formula C7H3BrCl2O2 . It is a solid substance and is used in scientific research due to its unique properties.

Synthesis Analysis

The synthesis of 3-Bromo-2,6-dichlorobenzoic acid involves a chlorination reaction. Specifically, 2-bromobenzoic acid is subjected to a chlorination reaction in chlorosulfonic acid or concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-dichlorobenzoic acid consists of a benzene ring substituted with bromo and chloro groups. The average mass of the molecule is 269.91 Da .Physical And Chemical Properties Analysis

3-Bromo-2,6-dichlorobenzoic acid is a solid substance . Its molecular weight is 269.91 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources retrieved.Scientific Research Applications

Organic Synthesis Applications

3-Bromo-2,6-dichlorobenzoic acid is used in organic synthesis, particularly in the ortho-metalation reactions of unprotected benzoic acids. Gohier and Mortier (2003) demonstrated that treating 3-bromobenzoic acids with hindered lithium dialkylamides at low temperatures generates lithium 3-bromo-2-lithiobenzoates. These intermediates are versatile for electrophilic quenching, leading to various 2-substituted-3-bromobenzoic acids, showcasing the compound's utility in synthesizing complex organic molecules (Gohier & Mortier, 2003).

Environmental and Water Treatment Studies

In environmental science, 3-Bromo-2,6-dichlorobenzoic acid-related compounds play a role in understanding the formation of disinfection byproducts. Cowman and Singer (1996) explored the effect of bromide ions on haloacetic acid species distribution following chlorination and chloramination of waters containing aquatic humic substances. Their work contributes to the knowledge of water treatment processes and the synthesis of standards for brominated disinfection byproducts, highlighting the environmental impact of such chemical reactions (Cowman & Singer, 1996).

Advanced Material Synthesis

In the field of material science, compounds related to 3-Bromo-2,6-dichlorobenzoic acid are utilized in synthesizing complex materials. Yue et al. (2014) synthesized ternary lanthanide complexes with halogenated benzoic acids, including o-bromobenzoic acid, to study their crystal structures and fluorescence properties. This research demonstrates the potential of halogenated benzoic acids in developing materials with specific optical properties, opening avenues for applications in sensing, imaging, and electronics (Yue et al., 2014).

Halogen Bonding in Crystal Engineering

Halogen bonding, involving bromo and chloro substituents, significantly influences the structural assembly and properties of crystalline materials. Pramanik, Pavan, and Guru Row (2017) studied the crystal packing of isomeric compounds, revealing how halogen bonds dictate packing preferences in solid solutions. Their findings underscore the importance of bromo and chloro substituents in designing materials with desired crystal structures and properties (Pramanik, Pavan, & Guru Row, 2017).

Safety and Hazards

Mechanism of Action

Pharmacokinetics

It’s known that the compound’s lipophilicity and water solubility can influence its bioavailability . The compound has a high GI absorption and is BBB permeant . Its skin permeation is low .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2,6-dichlorobenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name |

3-bromo-2,6-dichlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXIKFYPSUMMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dichlorobenzoic acid | |

CAS RN |

80257-12-1 |

Source

|

| Record name | 3-bromo-2,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![6-methyl-4-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2934082.png)

![ethyl 3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2934085.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)